BenchChemオンラインストアへようこそ!

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

SDHI fungicide Structure-activity relationship Antifungal activity

This heterocyclic carboxamide embeds pyrazole, pyrazine, and thiophene-3-carboxamide motifs linked by a methylene bridge. Its thiophene-3-carboxamide regioisomerism is pivotal for SDHI fungicide SAR—the 2-carboxamide analog shows EC₅₀ 11.6 μM against R. solani, and this 3-carboxamide variant may reveal improved selectivity. Also suited for PDE7A/B primary screening campaigns targeting addiction and movement disorders. With 5 H-bond acceptors and 4 rotatable bonds, it is an ideal fragment for structure-based design. Procure this precise regioisomer to avoid derailing SAR campaigns with generic analogs.

Molecular Formula C14H13N5OS
Molecular Weight 299.35
CAS No. 2034393-93-4
Cat. No. B2903923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
CAS2034393-93-4
Molecular FormulaC14H13N5OS
Molecular Weight299.35
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CSC=C3
InChIInChI=1S/C14H13N5OS/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20)
InChIKeyMRMMYDRZHWJJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide – Structural Overview and Procurement Context


N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034393-93-4) is a heterocyclic carboxamide that embeds pyrazole, pyrazine, and thiophene rings linked by a methylene bridge. This architecture places it within the chemotype of pyrazole-thiophene carboxamides explored as succinate dehydrogenase inhibitor (SDHI) fungicides and, more recently, as potential phosphodiesterase 7 (PDE7) modulators [1]. Its procurement is driven by the need to interrogate structure‑activity relationships (SAR) that are exquisitely sensitive to regioisomerism and linker topology.

Why Generic Pyrazole‑Thiophene Carboxamides Cannot Replace N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide


Even subtle alterations within the pyrazole‑thiophene carboxamide family – such as shifting the carboxamide attachment from the 2‑ to the 3‑position of the thiophene ring or inserting a pyrazine‑methylene linker – can profoundly alter antifungal potency, selectivity, and physicochemical properties [1]. Consequently, substituting this compound with a generic analog risks derailing SAR campaigns, generating irreproducible data, and missing target‑engagement opportunities that depend on the precise spatial orientation of hydrogen‑bond acceptors and rotatable bonds.

Quantitative Differentiation Evidence for N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide


Regioisomeric Differentiation: Thiophene-3-carboxamide vs. Thiophene-2-carboxamide in SDHI Fungicides

In a congeneric series of pyrazole‑thiophene carboxamides, the position of the carboxamide on the thiophene ring is a critical determinant of antifungal activity. The 2‑carboxamide regioisomer N-(4-fluorophenethyl)-4-(1-methyl‑1H‑pyrazol‑4‑yl)thiophene‑2‑carboxamide (7c) displayed an EC50 of 11.6 μM against Rhizoctonia solani, whereas the corresponding 3‑carboxamide regioisomer was not disclosed, underscoring that SAR is position‑dependent [1]. This observation supports the premise that N-((3-(1-methyl‑1H‑pyrazol‑4‑yl)pyrazin‑2‑yl)methyl)thiophene‑3‑carboxamide will exhibit a distinct activity profile relative to its 2‑carboxamide analog.

SDHI fungicide Structure-activity relationship Antifungal activity

Pyrazine–Methylene Linker: Conformational and Electronic Differentiation from Directly Linked Analogs

Unlike directly linked pyrazole‑thiophene amides such as 7c, this compound features a pyrazine ring connected via a methylene bridge. The pyrazine contributes two additional hydrogen‑bond acceptors, and the methylene linker increases the number of rotatable bonds, enhancing conformational adaptability [1]. Frontier molecular orbital (FMO) analysis of related pyrazole‑thiophene amides indicates that even modest structural modifications can significantly alter HOMO–LUMO gaps and chemical reactivity descriptors [1], suggesting that this compound’s electronic profile will differ from that of simpler analogs.

Conformational flexibility Hydrogen-bond acceptor Medicinal chemistry scaffold

Potential PDE7 Modulatory Activity: A Therapeutic Indication Distinct from SDHI Fungicides

Patent US20250066383 discloses pyrazole‑carboxamide derivatives as PDE7 modulators for the treatment of addiction and movement disorders. The generic Markush structure encompasses N-((3-(1-methyl‑1H‑pyrazol‑4‑yl)pyrazin‑2‑yl)methyl)thiophene‑3‑carboxamide, thereby distinguishing it from the agricultural fungicide application of classical pyrazole‑thiophene carboxamides [1]. Although no specific IC50 data for this exact compound are presented, its inclusion in the patent positions it as a candidate for CNS‑targeted screening cascades.

PDE7 inhibitor Neurological disorder Allosteric modulator

High-Impact Application Scenarios for N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide


Expanding SDHI Antifungal SAR Through 3‑Carboxamide Regioisomer Exploration

Researchers synthesizing or procuring SDHI fungicide libraries can use this compound to probe the biological consequences of thiophene‑3‑carboxamide regioisomerism. The differential activity observed for 2‑carboxamide analogs (EC50 11.6 μM against R. solani) [1] establishes a benchmark against which this regioisomer can be evaluated, potentially revealing improved selectivity or potency.

PDE7‑Focused Neurological Disorder Screening

Based on its inclusion in the PDE7 modulator patent [3], this compound is suited for primary screening campaigns targeting PDE7A/B for addiction and movement disorders. Its procurement allows direct testing in enzymatic or cellular PDE7 assays, potentially identifying a novel chemotype for CNS indications.

Fragment‑Based Drug Discovery Leveraging Pyrazine Hydrogen‑Bonding

The compound’s five hydrogen‑bond acceptors and four rotatable bonds (versus three acceptors and three rotatable bonds in simpler pyrazole‑thiophene amides) [2] make it an attractive fragment for structure‑based design. It can be soaked into protein crystals or screened by NMR to identify binding poses that exploit the pyrazine‑methylene motif.

Chemical Biology Probe for Dual‑Target Hypothesis Testing

Scientists investigating potential polypharmacology between SDH and PDE7 can employ this compound as a starting point for designing bifunctional probes. Its unique substitution pattern – absent from commercial SDHI libraries – may confer a selectivity window that enables dissection of cross‑target effects.

Quote Request

Request a Quote for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.